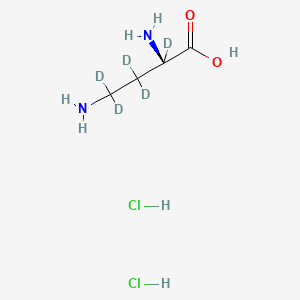
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the incorporation of deuterium atoms into the amino acid backbone. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including amination and acidification steps, to introduce the amino and carboxyl groups respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological methods to incorporate deuterium into the amino acid during its biosynthesis. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
科学研究应用
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its enhanced stability and reduced metabolic rate compared to non-deuterated analogs.
Industry: Utilized in the development of deuterated drugs and other chemical products with improved pharmacokinetic properties.
作用机制
The mechanism of action of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to different biological effects compared to its non-deuterated counterpart. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2R)-2,4-diaminobutanoic acid: The non-deuterated analog of the compound.
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid: The free acid form without the dihydrochloride salt.
Uniqueness
The uniqueness of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts enhanced stability and altered metabolic properties. This makes it a valuable tool in scientific research and potential therapeutic applications where stability and reduced metabolic rate are desired.
属性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
196.08 g/mol |
IUPAC 名称 |
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1/i1D2,2D2,3D;; |
InChI 键 |
CKAAWCHIBBNLOJ-PXHPVWOVSA-N |
手性 SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
规范 SMILES |
C(CN)C(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



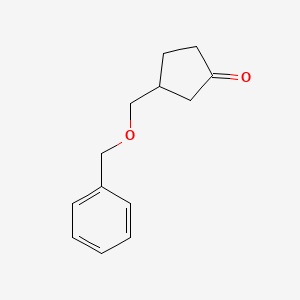
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
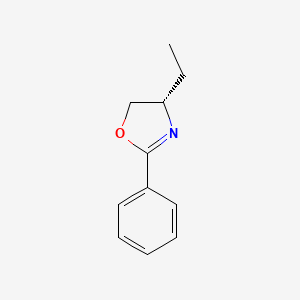
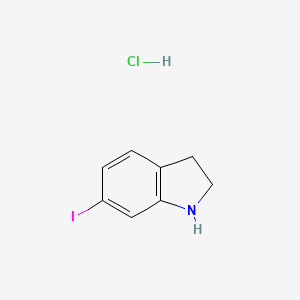
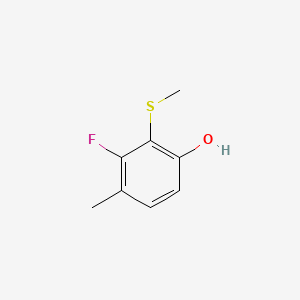
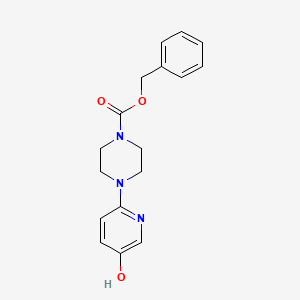
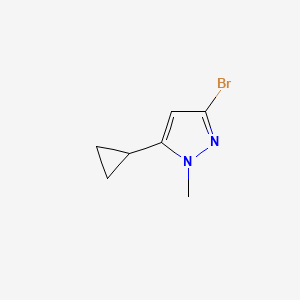
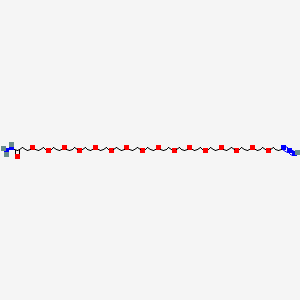
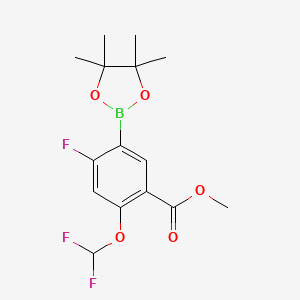
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)

![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
